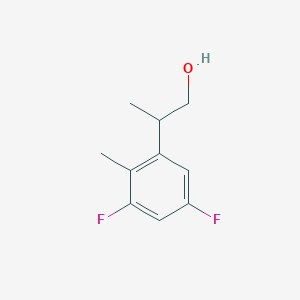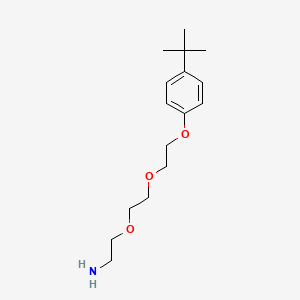
2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol: is an organic compound that features both an amino group and a hydroxyl group attached to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of pyrrole with an appropriate amino alcohol under controlled conditions. For instance, the reaction of pyrrole with 2-aminoethanol in the presence of a catalyst can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反応の分析
Types of Reactions: 2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
Chemistry: In chemistry, 2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for research and development .
Biology: In biological research, this compound can be used to study the interactions between amino alcohols and biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments .
Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes .
作用機序
The mechanism of action of 2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .
類似化合物との比較
2-Amino-2-(1H-pyrrol-2-yl)ethan-1-ol: This compound is structurally similar but has the amino group attached to a different position on the pyrrole ring.
2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol: This compound features a methyl group on the pyrrole ring, which can influence its reactivity and properties.
2-(1H-Pyrrol-1-yl)ethanol: This compound lacks the amino group, which significantly alters its chemical behavior and applications.
Uniqueness: Its structure provides a balance of reactivity and stability, making it a versatile compound for various scientific and industrial uses .
特性
分子式 |
C6H10N2O |
|---|---|
分子量 |
126.16 g/mol |
IUPAC名 |
2-amino-2-(1H-pyrrol-3-yl)ethanol |
InChI |
InChI=1S/C6H10N2O/c7-6(4-9)5-1-2-8-3-5/h1-3,6,8-9H,4,7H2 |
InChIキー |
WRHACXYMHWGBII-UHFFFAOYSA-N |
正規SMILES |
C1=CNC=C1C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Nitro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12829802.png)


![4-Amino-1-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidin-2(1H)-one](/img/structure/B12829820.png)
![5-ethoxy-2-propyl-1H-benzo[d]imidazole](/img/structure/B12829834.png)



![(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B12829869.png)
![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)

